molecular formula C19H15N3O4 B11688963 2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 303086-56-8

2-(2-naphthyloxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B11688963
CAS No.: 303086-56-8
M. Wt: 349.3 g/mol
InChI Key: UYQYAFSVSISKAH-UDWIEESQSA-N
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Description

2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a naphthyloxy group and a nitrobenzylidene moiety, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 2-naphthyloxyacetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding azides or nitroso compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthyloxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The nitro group could be involved in redox reactions, while the hydrazide moiety might form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide: Unique due to the presence of both naphthyloxy and nitrobenzylidene groups.

    2-(2-naphthyloxy)-N’-(3-methoxybenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.

    2-(2-naphthyloxy)-N’-(3-chlorobenzylidene)acetohydrazide: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(2-naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and potential biological activities.

Properties

CAS No.

303086-56-8

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-20-12-14-4-3-7-17(10-14)22(24)25)13-26-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,21,23)/b20-12+

InChI Key

UYQYAFSVSISKAH-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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